Lipophilicity Comparison: 4,8-Dichloro-2-(trifluoromethyl)quinoline vs. 4,7-Dichloroquinoline and 4-Chloro-2-(trifluoromethyl)quinoline
The computed lipophilicity (XLogP3-AA) of 4,8-dichloro-2-(trifluoromethyl)quinoline is 4.4, reflecting the combined contribution of two chlorine substituents and a trifluoromethyl group [1]. This value represents a measurable increase in lipophilicity compared to 4,7-dichloroquinoline, which lacks the trifluoromethyl group and has an estimated XLogP of approximately 3.2-3.5 [2]. Conversely, the target compound exhibits lower lipophilicity than 2,8-bis(trifluoromethyl)-4-chloroquinoline (estimated XLogP ~5.0-5.5), which contains an additional trifluoromethyl group . This intermediate lipophilicity profile positions 4,8-dichloro-2-(trifluoromethyl)quinoline as a balanced scaffold for further functionalization without introducing excessive hydrophobicity that could compromise aqueous solubility in final drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | 4,7-Dichloroquinoline: XLogP ~3.2-3.5 (estimated); 2,8-Bis(trifluoromethyl)-4-chloroquinoline: XLogP ~5.0-5.5 (estimated) |
| Quantified Difference | Target compound is ~0.9-1.2 log units more lipophilic than 4,7-dichloroquinoline and ~0.6-1.1 log units less lipophilic than 2,8-bis(trifluoromethyl)-4-chloroquinoline |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity directly impacts membrane permeability and solubility in drug discovery—this intermediate XLogP value provides a quantifiable advantage for lead optimization programs requiring balanced ADME properties.
- [1] PubChem. 4,8-Dichloro-2-(trifluoromethyl)quinoline. Compound Summary CID 2736876. XLogP3-AA: 4.4. View Source
- [2] PubChem. 4,7-Dichloroquinoline. Compound Summary CID 74294. XLogP3-AA: 3.2. View Source
